4,5-Dibromo-1H-1,2,3-triazol-1-amine

Description

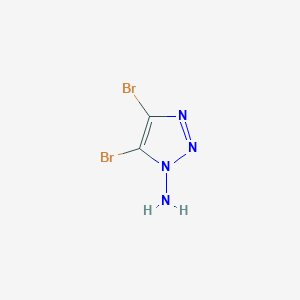

4,5-Dibromo-1H-1,2,3-triazol-1-amine is a halogenated triazole derivative characterized by bromine substituents at positions 4 and 5 of the triazole ring and an amine group at position 1. Its molecular formula is C₂H₂Br₂N₄, with a molecular weight of 241.89 g/mol. The compound’s synthesis likely involves copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a method widely used for constructing 1,2,3-triazole cores .

Properties

Molecular Formula |

C2H2Br2N4 |

|---|---|

Molecular Weight |

241.87 g/mol |

IUPAC Name |

4,5-dibromotriazol-1-amine |

InChI |

InChI=1S/C2H2Br2N4/c3-1-2(4)8(5)7-6-1/h5H2 |

InChI Key |

YAOVCSBQMWRWIA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N(N=N1)N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Following bromination, the introduction of the amino group at the 1-position of the triazole ring to form 4,5-Dibromo-1H-1,2,3-triazol-1-amine can be achieved by:

Nucleophilic substitution or direct amination

- The 4,5-dibromo-1H-1,2,3-triazole intermediate can be reacted with ammonia or amine sources under controlled conditions to substitute the hydrogen at the 1-position with an amino group.

- Industrially, continuous flow processes may be used to improve efficiency and yield, employing reagents such as butyllithium for lithiation followed by amination or lithium aluminum hydride for reduction steps.

Grignard reagent mediated transformations

- A method involving the reaction of 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) has been reported. This step selectively replaces one bromine atom, facilitating further functionalization including amination.

Temperature and solvent effects: Bromination yield and regioselectivity are highly dependent on temperature and solvent polarity. Higher temperatures (~50 °C) favor complete bromination with high yield, while lower temperatures may lead to incomplete reaction or side products.

Use of continuous flow reactors: Industrial synthesis benefits from continuous flow processes that allow precise control over reaction parameters, improving reproducibility and scalability of this compound production.

Purification: The product is typically purified by recrystallization from water or organic solvents or by chromatographic methods to achieve high purity suitable for research or pharmaceutical applications.

Characterization: Confirmatory techniques include 1H and 13C NMR spectroscopy to verify substitution patterns, IR spectroscopy to detect characteristic C-Br and C=N stretches, elemental analysis for purity, and X-ray crystallography for structural confirmation.

The preparation of this compound primarily involves:

Selective bromination of 1H-1,2,3-triazole using bromine in aqueous media or alternative brominating agents under controlled temperature and inert atmosphere to yield 4,5-dibromo-1H-1,2,3-triazole.

Subsequent amination at the 1-position via nucleophilic substitution or lithiation followed by amination, often facilitated by Grignard reagents or organolithium intermediates.

Industrial methods increasingly employ continuous flow techniques to optimize yield, purity, and scalability.

The overall process is well-documented with high yields and reproducibility, supported by extensive analytical characterization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at the 4- and 5-positions undergo nucleophilic substitution under controlled conditions.

Key Examples:

-

Mechanism : Bromine-lithium exchange proceeds via a single-electron transfer (SET) mechanism, forming a lithiated intermediate that reacts with electrophiles (e.g., CO₂, disulfides) .

-

Regioselectivity : The 5-position bromine is more reactive due to reduced steric hindrance compared to the 4-position .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging bromine as a leaving group.

Representative Transformations:

| Catalyst System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | 5-Aryl-1H-triazol-1-amine | 65–78% | |

| CuI, DIPEA, DMF | Terminal alkynes | 1,2,3-Triazole-linked alkynes | 58% |

-

Applications : Used to synthesize biaryl triazoles for optoelectronic materials .

-

Limitations : Steric bulk at the 4-position may reduce coupling efficiency .

Cycloaddition Reactions

The triazole core engages in [3+2] cycloadditions with azides, though reactivity is modulated by bromine substitution.

Experimental Data:

| Azide Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium azide (CuI, DMF) | 80°C, 12 h | 4,5-Disubstituted triazoles | 45–60% | |

| Tosyl azide (I₂, EtOH) | Room temperature | 1,5-Disubstituted triazoles | 55% |

-

Note : Bromine atoms deactivate the triazole ring, requiring harsher conditions compared to non-halogenated analogs .

Functional Group Transformations

The amine group at the 1-position undergoes typical amine reactions.

Examples:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | N-Acetyl derivative | 75% | |

| Sulfonylation | Tosyl chloride (pyridine) | N-Tosyl derivative | 68% |

-

Side Reactions : Competing bromine substitution may occur if conditions are insufficiently controlled.

Reductive Dehalogenation

Bromine atoms can be removed under reductive conditions.

| Reductant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (Pd/C, EtOH) | 50 psi, 24 h | 1H-1,2,3-Triazol-1-amine | 40% | |

| LiAlH₄ (THF) | Reflux, 6 h | Partially dehalogenated triazole | 32% |

Scientific Research Applications

Organic Synthesis

4,5-Dibromo-1H-1,2,3-triazol-1-amine serves as a versatile building block in organic synthesis. It is particularly useful for:

- Synthesis of Isoxazole Derivatives : This compound acts as an intermediate for synthesizing isoxazole-based herbicides and other heterocyclic compounds.

- Functionalization Reactions : The compound can undergo bromine-lithium exchange reactions to introduce various substituents at the 5-position of the triazole ring .

The biological activities of this compound derivatives have been extensively studied:

Antibacterial Properties :

- Exhibits significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Minimum Inhibitory Concentration (MIC) values for some derivatives are comparable to established antibiotics like ciprofloxacin.

Antifungal Activity :

- Effective against various pathogenic fungi by targeting enzymes involved in cell wall synthesis. Studies have shown inhibition against Candida species and other fungi.

Anticancer Potential :

Recent research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell migration. For instance:

- Derivatives have shown IC50 values as low as those observed in colorectal cancer cell lines (HCT116), indicating strong antiproliferative effects .

Case Study 1: Anticancer Activity

A study highlighted the potential of 4,5-disubstituted 1,2,3-triazoles as inhibitors of the IDO1 enzyme involved in cancer metabolism. These compounds demonstrated low nanomolar IC50 values and significant tumor growth inhibition in vivo (79–96%) in mouse models .

Case Study 2: Antibacterial Mechanism

Research on the antibacterial mechanism showed that the interaction between the triazole moiety and bacterial enzymes leads to disruption of essential metabolic pathways. The structure allows for effective binding to active sites due to electrostatic interactions and hydrogen bonding .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-1,2,3-triazol-1-amine depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but it often involves binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole Derivatives

Structural and Functional Differences

- Substituent Position: Unlike 1,2,4-triazoles (e.g., N-2 and N-3), the 1,2,3-triazole core of the target compound introduces distinct regiochemical reactivity. Bromine at positions 4 and 5 creates steric hindrance, reducing nucleophilic substitution rates compared to non-halogenated analogs.

- Amine vs. Ammonium Group : The NH₂ group in this compound enables hydrogen bonding and further derivatization (e.g., amide coupling), whereas the ammonium group in N-7 favors ionic interactions in crystal lattices .

- Halogen Effects: Bromine increases molecular weight and polarizability, enhancing flame-retardant properties.

Crystallographic Insights

Crystal structures of related compounds (e.g., N-2 to N-8) reveal that hydrogen bonding and ionic interactions (e.g., in N-7) dominate packing arrangements . The use of SHELX programs (e.g., SHELXL) for structure refinement highlights the precision achievable in analyzing halogenated triazoles .

Biological Activity

4,5-Dibromo-1H-1,2,3-triazol-1-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. Research indicates that triazoles can exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

The molecular formula for this compound is C₂HBr₂N₃. The presence of bromine atoms at the 4 and 5 positions enhances its reactivity and potential biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study conducted by Ochal et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Its efficacy against Candida albicans was evaluated in vitro, revealing an MIC of approximately 12.5 μg/mL. This potency is comparable to existing antifungal treatments and suggests potential therapeutic applications in treating fungal infections .

Anticancer Potential

The anticancer activity of triazole derivatives has been a focus of recent studies. Triazoles have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, structure–activity relationship studies indicate that modifications at the N-position of the triazole ring can enhance selectivity and potency against cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial and fungal survival.

- Regulatory Pathways : It can modulate signaling pathways involved in cell proliferation and apoptosis in cancer cells.

- Structural Interactions : The bromine substituents enhance the compound's ability to form hydrogen bonds and π–π interactions with biological macromolecules .

Case Studies

Several case studies have explored the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A systematic investigation into various substituted triazoles showed that those containing halogen groups exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.

- Antifungal Research : In a comparative study of triazole derivatives against fungal strains, compounds with bromine substitutions were noted for their superior antifungal activity compared to other halogenated and non-halogenated analogs .

Q & A

Q. What are the optimal synthetic routes for 4,5-Dibromo-1H-1,2,3-triazol-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cycloaddition reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can yield triazole cores with high regioselectivity . Alternatively, refluxing intermediates in polar solvents like DMSO (e.g., 18-hour reflux followed by ice-water quenching) has been used for analogous triazole derivatives, achieving ~65% yields . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.

- Temperature : Prolonged reflux (>12 hours) ensures complete cyclization.

- Workup : Gradual cooling and crystallization (e.g., water-ethanol) improve purity.

Q. How can researchers characterize the crystal structure of this compound?

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

- Methodological Answer : Triazole derivatives are often tested for antimicrobial or enzyme-inhibitory activity. For example:

- MIC assays : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., S. aureus, C. albicans).

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition via ATP-binding competition).

Substituent effects (e.g., bromine’s electronegativity) can modulate interactions with biological targets, as seen in structurally similar triazoles .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole functionalization be addressed during synthesis?

- Methodological Answer : Regioselectivity in triazole bromination can be controlled via:

- Directing groups : Electron-withdrawing groups (e.g., amines) at specific positions guide bromine addition .

- Catalytic systems : Copper(I) catalysts in CuAAC favor 1,4-substitution, while ruthenium systems yield 1,5-products .

For 4,5-dibromo derivatives, sequential bromination under controlled stoichiometry (e.g., 2 eq. Br₂ at 0°C) may prevent overhalogenation.

Q. What strategies resolve contradictions in crystallographic data for halogenated triazoles?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from:

- Disorder modeling : Use PART commands in SHELXL to split disordered bromine positions .

- Twinned data : Apply twin refinement (e.g., BASF parameter in SHELXL) for non-merohedral twinning .

- Validation tools : Cross-check with Hirshfeld surfaces or DFT-optimized geometries to validate experimental data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Systematic SAR requires:

- Substituent variation : Replace bromine with other halogens (e.g., Cl, I) or electron-donating groups (e.g., -NH₂) .

- Docking simulations : Map steric/electronic effects using software like AutoDock (e.g., bromine’s role in hydrophobic pockets).

- Pharmacophore modeling : Identify critical interaction points (e.g., H-bond donors from the amine group) .

Q. What statistical methods validate reproducibility in triazole synthesis and bioassay data?

- Methodological Answer : Ensure rigor via:

- Triangulation : Combine HPLC purity data, NMR spectroscopy, and mass spectrometry for synthetic reproducibility .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.

- Multivariate analysis : Apply PCA or PLS to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.